Tert-butyl benzylidenecarbamate

Electrophilicity Mayr Reactivity Scale Organocatalysis

tert-Butyl benzylidenecarbamate (CAS 150884-50-7), also known as N-Boc-benzaldimine, is a C12H15NO2 carbamate featuring a tert-butoxycarbonyl (Boc) protected imine. This electrophilic building block provides a stable, isolable imine source for nucleophilic additions, enabling controlled entry to Boc-protected amines without the hazards of free imine handling.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 150884-50-7
Cat. No. B598956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl benzylidenecarbamate
CAS150884-50-7
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCC(C)(C)OC(=O)N=CC1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-9H,1-3H3
InChIKeyXFRQMBFCAKTYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Benzylidenecarbamate (CAS 150884-50-7): Procurement-Ready Guide to N-Boc-Protected Imine Intermediate for Asymmetric Synthesis


tert-Butyl benzylidenecarbamate (CAS 150884-50-7), also known as N-Boc-benzaldimine, is a C12H15NO2 carbamate featuring a tert-butoxycarbonyl (Boc) protected imine . This electrophilic building block provides a stable, isolable imine source for nucleophilic additions, enabling controlled entry to Boc-protected amines without the hazards of free imine handling . Its defined stereoelectronic profile (E parameter -14.22 in DMSO) and established performance in asymmetric catalysis distinguish it from amine-based carbamate alternatives [1].

Why Generic Substitution of tert-Butyl Benzylidenecarbamate Fails: Critical Differentiators in Asymmetric Catalysis Performance


Direct substitution of tert-butyl benzylidenecarbamate with N-Boc-benzylamine (CAS 42116-44-9) or other amine-based carbamates leads to a fundamental change in reaction pathway: the imine electrophile undergoes nucleophilic attack to form C-C bonds [1], while amine carbamates require deprotonation or activation. This difference is not merely synthetic convenience—it dictates enantioselectivity outcomes. In chiral magnesium phosphate-catalyzed reactions, tert-butyl benzylidenecarbamate delivers 90% ee [2], whereas analogous amine substrates typically yield racemic or low ee products. The quantitative evidence below establishes why this compound cannot be replaced without compromising stereochemical fidelity, yield, and reaction predictability.

tert-Butyl Benzylidenecarbamate: Head-to-Head Quantitative Performance Data vs. Closest Analogues


Electrophilicity Parameter (E) in DMSO: Quantified Imine Reactivity vs. Amine Carbamates

tert-Butyl benzylidenecarbamate has a measured electrophilicity parameter E = -14.22 in DMSO, determined from aziridination reactions with S-ylides [1]. In contrast, amine-based carbamates such as tert-butyl benzylcarbamate lack a defined imine electrophilic center and are not characterized on this scale; their nucleophilic nitrogen requires activation for bond formation. The negative E value quantifies moderate electrophilicity suitable for controlled nucleophilic additions under mild conditions, distinguishing it from both more reactive iminium ions (E ~ -10 to -5) and inert amine carbamates.

Electrophilicity Mayr Reactivity Scale Organocatalysis

Asymmetric Mannich-Type Reaction Performance: 97% Yield and 90% ee with Chiral Magnesium Phosphate

In a head-to-head relevant asymmetric reaction context, tert-butyl benzylidenecarbamate was employed as the imine substrate with 2-naphthol under chiral magnesium phosphate catalysis [1]. The reaction delivered 97% yield and 90% enantiomeric excess (ee) of the corresponding tert-butyl (2-hydroxynaphth-1-yl)(phenyl)methylcarbamate product. While direct comparative data with alternative imine substrates in this exact system is not available in the same study, class-level inference indicates that N-Boc-benzaldimines generally provide superior enantiocontrol compared to less bulky imine protecting groups (e.g., N-tosyl imines often yield lower ee due to different coordination geometries with chiral catalysts).

Asymmetric Catalysis Mannich Reaction Chiral Magnesium Phosphate

Mannich Reaction with β-Oxo Esters: Benchmark 99% Yield and 92% ee Using Cinchona Alkaloid Catalysis

In a well-documented asymmetric Mannich reaction, benzylidenecarbamate (Ar1 = Ph) was reacted with an allyl β-oxo ester using cinchonine catalyst [72] in dichloromethane at -35°C [1]. The Mannich adduct was obtained in 99% yield, 92% ee, and 3:1 diastereomeric ratio (dr). While this specific example used a methyl carbamate analogue, the N-Boc variant (tert-butyl benzylidenecarbamate) is directly applicable as confirmed by independent studies on N-Boc imines [2]. Cross-study comparison shows that N-Boc imines generally provide higher enantioselectivity (92-99% ee) compared to N-tosyl imines (81-94% ee) under similar cinchona alkaloid catalysis, attributable to the Boc group's superior steric and electronic tuning of the imine electrophile.

Mannich Reaction β-Oxo Esters Cinchonine Catalysis

Steric Protection and Stability: tert-Butyl Group Enables Multi-Step Synthetic Compatibility

tert-Butyl benzylidenecarbamate incorporates a tert-butyl carbamate (Boc) protecting group that provides significant steric shielding of the imine nitrogen . This steric bulk enhances stability during multi-step transformations compared to less bulky analogues like methyl or ethyl carbamates. The compound requires storage at 2-8°C under argon, indicating moderate sensitivity, but demonstrates compatibility with a range of reaction conditions including organometallic reagents and mild acids/bases [1]. In contrast, benzyl carbamate (Cbz) analogues exhibit different deprotection profiles (hydrogenolysis vs. acidic cleavage), which may not be orthogonal to other sensitive functionalities.

Protecting Group Strategy Steric Bulk Synthetic Robustness

High-Value Application Scenarios for tert-Butyl Benzylidenecarbamate Based on Validated Performance Data


Asymmetric Mannich Reactions for Chiral β-Amino Acid/Ester Synthesis

This compound is the imine substrate of choice for catalytic asymmetric Mannich reactions delivering chiral β-amino carbonyl derivatives with 90-99% ee and 97-99% yield [1][2]. The Boc protecting group is retained in the product, enabling orthogonal deprotection strategies in multi-step pharmaceutical intermediate synthesis.

Catalytic Asymmetric Aza-Henry (Nitro-Mannich) Reactions

The defined electrophilicity (E = -14.22 in DMSO) [1] makes tert-butyl benzylidenecarbamate an ideal partner for nitroalkane nucleophiles in bifunctional squaramide or thiourea-catalyzed aza-Henry reactions. This provides direct access to chiral 1,2-diamines, key building blocks for bioactive molecules.

Nucleophilic Addition of Organometallic Reagents to N-Boc Imines

The compound serves as a stable, storable source of N-Boc imine for reactions with arylboronic acids [1], Grignard reagents, or organozinc species. The tert-butyl carbamate ensures product amines remain protected, avoiding side reactions and facilitating purification.

Multi-Component Ugi Reactions Incorporating Chiral β-Amino Alcohol Motifs

Derived from the Mannich adducts of tert-butyl benzylidenecarbamate, enantiomerically pure β-amino alcohols serve as chiral amine inputs for diastereoselective Ugi multi-component reactions [1], enabling rapid generation of peptidomimetic libraries with high stereochemical fidelity.

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